tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate
Description
tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate is a carbamate derivative featuring a tert-butyl protective group and a 3-(methylsulfanyl)phenyl carbamoylmethyl substituent. The tert-butyl carbamate (Boc) group is widely used in organic synthesis to protect amines, offering stability under basic and nucleophilic conditions while being cleavable under acidic conditions .
Properties
IUPAC Name |
tert-butyl N-[2-(3-methylsulfanylanilino)-2-oxoethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,3)19-13(18)15-9-12(17)16-10-6-5-7-11(8-10)20-4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAOYMSODNWEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable phenylcarbamoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure, characterized by the presence of a tert-butyl group and a carbamate moiety, suggests it may play a role in drug development.
Anticancer Activity
Research indicates that compounds similar to tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate can act as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and are often targeted for cancer therapy. Preliminary studies have shown that modifications in the structure can enhance binding affinity to CDKs, suggesting potential utility in anticancer drug design.
| Compound Name | Activity | Notes |
|---|---|---|
| Tert-butyl N-(4-fluorophenyl)carbamate | CDK inhibitor | Enhanced lipophilicity |
| Tert-butyl N-[(1R,2S)-2-amino-4-methylpentyl]carbamate | CDK inhibition | Potential anticancer properties |
Neuropharmacological Applications
The compound may also interact with neurotransmitter receptors, making it a candidate for treating neurodegenerative diseases. Similar compounds have demonstrated neuroprotective effects and the ability to modulate neurotransmitter levels.
The biological activity of this compound can be attributed to its interaction with various biological targets.
Enzyme Modulation
Research has highlighted the role of carbamate derivatives as enzyme inhibitors or modulators. For example, studies suggest that hydroxymethyl groups can influence enzyme binding and activity involved in metabolic pathways.
Cyclin-Dependent Kinase Inhibition
Compounds structurally related to this compound have shown promise as CDK inhibitors. A study demonstrated that specific modifications could enhance their inhibitory potency against CDKs, which are crucial for cancer cell proliferation.
Neuroprotective Effects
In vitro studies have indicated that similar compounds can reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neuroprotection against conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The phenylcarbamoyl group can engage in π-π interactions with aromatic residues, enhancing binding affinity .
Comparison with Similar Compounds
Table 1: Key Properties of Comparable Carbamate Derivatives
Substituent-Driven Differences
Methylsulfanyl vs. Pyridyl/Amino Groups: The methylsulfanyl group in the target compound increases lipophilicity compared to polar substituents like the amino group in tert-butyl N-[(3-amino-5-methylphenyl)methyl]carbamate. This impacts solubility and membrane permeability, making the former more suitable for hydrophobic environments . Pyridyl-containing analogs (e.g., compound 34a in ) introduce aromatic nitrogen, enabling hydrogen bonding and π-π interactions critical for target binding in efflux pump inhibition .
Carbamoylmethyl vs. This flexibility may influence receptor binding or metabolic stability.
Fluorine and Heterocyclic Modifications :
- Fluorinated derivatives (e.g., ) exhibit improved metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius. The oxadiazole ring in such compounds further enhances rigidity and bioactivity .
Biological Activity
Tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate is a member of the carbamate class, which has gained attention due to its diverse biological activities. This article focuses on the compound's biological activity, including its mechanism of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of the methylsulfanyl group is noteworthy as it may influence the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 273.34 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 2.5 |
| Melting Point | Not Available |
This compound exhibits biological activity primarily through its interaction with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission. Studies indicate that compounds with a carbamate moiety can act as reversible inhibitors of these enzymes, leading to increased levels of acetylcholine in synaptic clefts.
Efficacy Studies
- Inhibition of Cholinesterases :
-
Antitumor Activity :
- Recent investigations into the compound's anticancer potential have shown promising results against various cancer cell lines. For example, it displayed significant cytotoxicity against colon carcinoma cells (HCT-15), with an IC50 value lower than that of doxorubicin, a standard chemotherapeutic agent .
Case Studies
Case Study 1: Neuroprotective Effects
A study assessed the neuroprotective effects of this compound in an Alzheimer's disease model using Aβ1-42 peptide. The compound exhibited a reduction in TNF-α levels and free radical production in astrocytes, suggesting its potential as a therapeutic agent for neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another study focused on the compound's effects on Jurkat T cells and HT-29 colon cancer cells. Results indicated that the compound induced apoptosis and inhibited cell proliferation, reinforcing its role as a potential anticancer agent .
Q & A
Q. What are the common synthetic routes for tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate?
- Methodological Answer : The compound is typically synthesized via a carbamate-forming reaction. A primary route involves reacting tert-butyl chloroformate with 3-(methylsulfanyl)phenyl-substituted amines (e.g., 3-(methylsulfanyl)benzylamine) in the presence of a base like triethylamine to neutralize HCl byproducts. The reaction is carried out in anhydrous dichloromethane or THF under nitrogen at 0–25°C . Purification often involves column chromatography or recrystallization.
- Key Parameters :
| Reaction Component | Conditions | Yield Optimization Tips |
|---|---|---|
| Tert-butyl chloroformate | 1.2–1.5 eq | Slow addition to control exothermicity |
| Amine derivative | 1.0 eq | Pre-dried under vacuum |
| Solvent | Anhydrous DCM/THF | Maintain inert atmosphere |
| Base | Triethylamine (2.0 eq) | Add in portions to prevent overheating |
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization relies on spectroscopic and spectrometric techniques:
- NMR : H and C NMR identify carbamate protons (~1.4 ppm for tert-butyl CH) and the methylsulfanyl group (2.5 ppm for S–CH). Aromatic protons from the phenyl ring appear at 6.8–7.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ calculated for CHNOS: 296.12) .
- IR : Peaks at ~1700 cm (C=O stretch) and 1250 cm (C–O–C of carbamate) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors .
- Storage : Keep in a cool (<25°C), dry place, away from strong acids/bases to prevent carbamate hydrolysis .
Advanced Research Questions
Q. How can reaction yields be optimized considering the electronic effects of the methylsulfanyl group?
- Methodological Answer : The methylsulfanyl (–SMe) group is electron-donating, which can reduce the electrophilicity of the phenyl ring. To enhance reactivity:
- Activating Agents : Use Lewis acids (e.g., BF·EtO) to polarize the carbonyl group during carbamate formation .
- Temperature : Increase reaction temperature to 40–50°C to overcome kinetic barriers while monitoring for side reactions (e.g., tert-butyl group cleavage) .
- Solvent Polarity : Higher polarity solvents (e.g., DMF) may stabilize transition states but risk tert-butyl group solvolysis; balance with THF/DCM mixtures .
Q. How can researchers resolve contradictions in solubility data reported across studies?
- Methodological Answer : Discrepancies arise from variations in solvent purity, temperature, and analytical methods. Systematic approaches include:
- Standardized Solubility Tests : Use USP methods with controlled pH (e.g., phosphate buffer) and temperature (25°C ± 0.5) .
- HPLC Quantification : Compare saturation points via reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) .
- Data Cross-Validation : Replicate conditions from conflicting studies to isolate variables (e.g., ionic strength, impurities) .
Q. What role does this compound play in enzyme inhibition studies?
- Methodological Answer : The carbamate group acts as a hydrolyzable "warhead" for covalent enzyme inhibition. For example:
- Serine Proteases : The carbamate reacts with catalytic serine residues, forming stable adducts. Pre-incubate the compound with the enzyme (e.g., 10 µM in PBS, pH 7.4, 37°C) and monitor activity loss via fluorogenic substrates .
- Kinetic Analysis : Determine inhibition constants (K) using steady-state assays and Lineweaver-Burk plots .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Carbamates hydrolyze rapidly under acidic (pH < 3) or alkaline (pH > 10) conditions. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
- Thermal Degradation : Use DSC/TGA to identify decomposition temperatures. Typically, tert-butyl carbamates degrade above 150°C .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., carbamate carbonyl carbon) .
- Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., cytochrome P450 enzymes) based on the methylsulfanyl group’s hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
